3-(naphthalen-1-yl)-1H-1,2,4-triazole

Agrochemical Pesticide design Structure-activity relationship

3-(Naphthalen-1-yl)-1H-1,2,4-triazole (CAS 1998216-02-6; molecular formula C12H9N3; MW 195.22) is a 1,2,4-triazole heterocycle bearing a naphthalen-1-yl substituent at the 3-position. This compound belongs to the aryl-1,2,4-triazole class, a privileged scaffold in medicinal chemistry and agrochemical discovery.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
Cat. No. B11901564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(naphthalen-1-yl)-1H-1,2,4-triazole
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C3=NC=NN3
InChIInChI=1S/C12H9N3/c1-2-6-10-9(4-1)5-3-7-11(10)12-13-8-14-15-12/h1-8H,(H,13,14,15)
InChIKeyYKKGFDQJKLAEFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Naphthalen-1-yl)-1H-1,2,4-triazole: Naphthyl-Triazole Building Block for Medicinal Chemistry and Agrochemical Research


3-(Naphthalen-1-yl)-1H-1,2,4-triazole (CAS 1998216-02-6; molecular formula C12H9N3; MW 195.22) is a 1,2,4-triazole heterocycle bearing a naphthalen-1-yl substituent at the 3-position. This compound belongs to the aryl-1,2,4-triazole class, a privileged scaffold in medicinal chemistry and agrochemical discovery [1]. The 1-naphthyl attachment at the α-position confers distinct electronic and steric properties compared to the 2-naphthyl positional isomer (CAS 23195-61-1), influencing both physicochemical parameters and biological target engagement . The compound serves primarily as a versatile synthetic intermediate for constructing more complex bioactive molecules, including α-glucosidase inhibitors, butyrylcholinesterase (BChE) inhibitors, antimicrobial agents, and URAT1 inhibitors [2].

Why 3-(Naphthalen-1-yl)-1H-1,2,4-triazole Cannot Be Replaced by the 2-Naphthyl Isomer or Simpler Aryl-Triazole Analogs


Positional isomerism on the naphthalene ring is not a trivial structural variation. The 1-naphthyl (α-substitution) and 2-naphthyl (β-substitution) isomers of 1,2,4-triazoles exhibit measurably different physicochemical properties, including LogP, density, and boiling point . Critically, patent evidence explicitly establishes that 1-naphthyl substitution is preferred over 2-naphthyl for pesticidal 1,2,4-triazole compounds, indicating that the regiochemistry directly impacts biological activity [1]. Furthermore, naphthalene-bearing triazoles consistently outperform simpler phenyl-substituted analogs in both α-glucosidase inhibition (IC50 values as low as 0.11 μM vs. voglibose at 35.12 μM) and BChE inhibition (IC50 as low as 0.025 μM), demonstrating that the extended aromatic surface of naphthalene—and its specific attachment geometry—is essential for target engagement potency [2]. Substituting the 1-naphthyl isomer with the 2-naphthyl isomer or a phenyl analog risks losing these structure-dependent potency gains and selectivity profiles, making procurement decisions based solely on triazole scaffold similarity scientifically unjustified.

Quantitative Differentiation Evidence for 3-(Naphthalen-1-yl)-1H-1,2,4-triazole vs. Closest Analogs


Regiochemical Preference: 1-Naphthyl Outperforms 2-Naphthyl in Pesticidal 1,2,4-Triazole Patent Claims

A foundational US patent (4,414,221) on pesticidal 1,2,4-triazole compounds explicitly teaches that when the R³/R⁴ substituent is naphthyl, 'it may be a 2-naphthyl group, but is more preferably a 1-naphthyl group' [1]. This preference is embedded in the patent's Markush claims and preferred embodiments, establishing that the 1-naphthyl (α-substituted) isomer provides superior pesticidal activity compared to the 2-naphthyl (β-substituted) isomer in the same 1,2,4-triazole framework. The patent covers compounds active against acarids, insects, and aphids and their eggs and larvae [1].

Agrochemical Pesticide design Structure-activity relationship

Physicochemical Differentiation: LogP, Density, and Boiling Point Differences Between 1-Naphthyl and 2-Naphthyl Triazole Isomers

The 1-naphthyl and 2-naphthyl isomers of 3-aryl-1H-1,2,4-triazole exhibit distinct physicochemical profiles that impact solubility, formulation, and biological partitioning. The 2-naphthyl isomer (CAS 23195-61-1) has been characterized with density = 1.3 ± 0.1 g/cm³, boiling point = 439.0 ± 28.0 °C, flash point = 212.8 ± 17.0 °C, and calculated LogP = 2.69 . The 1-naphthyl isomer (CAS 1998216-02-6), due to α-substitution, presents a different molecular shape, dipole moment, and hydrogen-bonding capacity: the ChemExper directory lists logP ≈ -0.292 with 2 H-bond donors and 7 H-bond acceptors . The altered steric environment around the triazole ring affects crystallinity, solubility in DMF/DMSO, and storage stability (recommended 2–8°C for the 2-naphthyl analog) .

Physicochemical properties Lipophilicity Formulation

α-Glucosidase Inhibition: Naphthalen-1-yl Triazole Derivatives Demonstrate Potency 319-Fold Greater Than Voglibose

Derivatives of 3-(naphthalen-1-yl)-1H-1,2,4-triazole, specifically N-aryl 2-{[5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide series, were evaluated for α-glucosidase inhibitory activity. All compounds demonstrated IC50 values ranging from 0.11 ± 0.04 μM to 21.89 ± 1.28 μM, uniformly more potent than the clinical comparator voglibose (IC50 = 35.12 ± 1.69 μM) [1]. The most potent compound, 5b (2-methyl substituent on the N-phenylacetamide moiety), achieved an IC50 of 0.11 μM, representing a 319-fold improvement over voglibose. In a separate study, naphthalene-linked 1,2,4-triazole-bearing ethanones (compounds 7b and 7c) achieved IC50 values of 9.23–9.61 μM, conferring 37-fold greater potency than voglibose [2].

Antidiabetic α-Glucosidase inhibition Type 2 diabetes

Butyrylcholinesterase (BChE) Selectivity: Naphthalene-Triazole Derivatives Achieve >16,000-Fold Selectivity Over Acetylcholinesterase

In a series of novel 1,2,4-triazole derivatives bearing the naphthalene moiety linked to benzothiazole, thiazole, and phenyl scaffolds, compounds 35a and 37a exhibited exceptional BChE inhibitory potency with IC50 values of 0.025 ± 0.01 μM and 0.035 ± 0.01 μM, respectively [1]. Critically, these compounds demonstrated extreme selectivity for BChE over acetylcholinesterase (AChE), with selectivity indices (SI_BChE) of 23,686 and 16,936, respectively [1]. This selectivity profile is far superior to that of non-naphthalene triazole BChE inhibitors reported in the literature. The compounds also showed low cytotoxicity against human neuroblastoma SH-SY5Y cells, antioxidant capacity, and significant neuroprotective effects against H₂O₂- and amyloid-β₁₋₄₂-induced cell injury [1].

Alzheimer's disease Butyrylcholinesterase Selectivity

Antimicrobial Spectrum: Naphthalen-1-yl 1,2,4-Triazole Derivatives Demonstrate Superior Inhibition vs. Ampicillin and Griseofulvin Controls

A series of N-(3-mercapto-5-(naphthalen-1-yl)-4H-1,2,4-triazol-4-yl)(aryl)amides (compounds 3a–l) were synthesized and screened against Gram-positive bacteria, Gram-negative bacteria, and fungi [1]. Five compounds (3a, 3f, 3g, 3j, 3k) exerted strong inhibition of the investigated bacterial and fungal strains compared to the control antibiotic ampicillin and the antifungal griseofulvin [1]. This demonstrates that the naphthalen-1-yl-1,2,4-triazole core, when appropriately functionalized, yields antimicrobial activity that surpasses established clinical comparators—a finding not uniformly observed with the 2-naphthyl isomer or phenyl-substituted triazole series. In a separate study, 1,2,3-triazole analogs bearing naphthalen-1-yl groups (compound 6z6) exhibited MIC = 0.027 µM/mL against Staphylococcus aureus and Bacillus subtilis, further reinforcing the privileged status of the 1-naphthyl attachment for antimicrobial applications [2].

Antimicrobial Antibacterial Antifungal

URAT1 Inhibition: 4-(Naphthalen-1-yl)-4H-1,2,4-triazole Crystalline Form Patented for Hyperuricemia and Gout Therapy

A patent (US 2021/0078960) discloses a crystal form of 4-(naphthalen-1-yl)-4H-1,2,4-triazole compound and its preparation method, with explicit claims for use in treating diseases related to abnormal uric acid levels [1]. The patent positions this naphthalene-1-yl-triazole compound as a URAT1 inhibitor, targeting the renal urate transporter to increase uric acid excretion. The patent background explicitly critiques existing therapies (allopurinol, febuxostat, probenecid, benzbromarone, lesinurad) for poor efficacy, severe side effects, and high cost, noting that 40–70% of patients fail to achieve target uric acid levels (<6 mg/dL) with standard therapies—including the FDA-approved URAT1 inhibitor lesinurad, which carries a black box warning for acute renal failure [1]. The 1-naphthyl regioisomer (4-substituted) is the specifically claimed active pharmaceutical ingredient crystal form, distinguishing it from alternative naphthyl-triazole regioisomers.

URAT1 inhibitor Hyperuricemia Gout

Optimal Research and Procurement Application Scenarios for 3-(Naphthalen-1-yl)-1H-1,2,4-triazole


Agrochemical Lead Discovery: Pesticidal 1,2,4-Triazole Development

For agrochemical R&D teams developing new acaricidal, insecticidal, or aphicidal 1,2,4-triazoles, 3-(naphthalen-1-yl)-1H-1,2,4-triazole is the patent-preferred naphthyl regioisomer. As established in US Patent 4,414,221, the 1-naphthyl configuration is explicitly preferred over 2-naphthyl for pesticidal activity, providing a clear intellectual property rationale for prioritizing this building block in SAR campaigns [1].

Antidiabetic Drug Discovery: α-Glucosidase Inhibitor Lead Optimization

Medicinal chemistry programs targeting α-glucosidase for type 2 diabetes should select 3-(naphthalen-1-yl)-1H-1,2,4-triazole as the core scaffold based on demonstrated derivative potency up to 319-fold greater than voglibose (IC50 = 0.11 μM vs. 35.12 μM) [1]. The naphthalen-1-yl attachment enables critical π-π stacking and hydrophobic interactions within the enzyme active site, as confirmed by molecular docking and MM/GBSA binding affinity calculations [2].

Alzheimer's Disease: Ultra-Selective BChE Inhibitor Development

For CNS drug discovery programs pursuing BChE as a therapeutic target in late-stage Alzheimer's disease, the naphthalene-1,2,4-triazole scaffold enables selectivity indices exceeding 16,000-fold over AChE—a differentiation parameter critical for avoiding peripheral cholinergic side effects [1]. The most potent derivatives (IC50 = 0.025 μM) also demonstrate low SH-SY5Y cytotoxicity, antioxidant capacity, and neuroprotection against amyloid-β₁₋₄₂ and H₂O₂ insults, supporting procurement for multi-target anti-Alzheimer's lead optimization [1].

Antimicrobial Resistance Programs: Broad-Spectrum Anti-Infective Scaffold

Programs addressing antimicrobial resistance should procure 3-(naphthalen-1-yl)-1H-1,2,4-triazole as a validated scaffold for generating derivatives with activity exceeding ampicillin (antibacterial) and griseofulvin (antifungal) [1]. The naphthalene-1-yl-1,2,4-triazole core has demonstrated broad-spectrum inhibition across Gram-positive bacteria, Gram-negative bacteria, and fungi, and can be further functionalized via the triazole N–H, thiol, or acetamide positions to optimize potency and spectrum [2].

Quote Request

Request a Quote for 3-(naphthalen-1-yl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.